d-Glucal
CAS No.: 13265-84-4
Cat. No.: VC20749068
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13265-84-4 |
---|---|
Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
IUPAC Name | (2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |
Standard InChI | InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1 |
Standard InChI Key | YVECGMZCTULTIS-PBXRRBTRSA-N |
Isomeric SMILES | C1=CO[C@@H]([C@H]([C@@H]1O)O)CO |
SMILES | C1=COC(C(C1O)O)CO |
Canonical SMILES | C1=COC(C(C1O)O)CO |
d-Glucal, also known as D-(+)-glucal, is a glycal derived from glucose, characterized by the presence of a double bond between the first and second carbon atoms in its structure. This compound plays a significant role as an intermediate in the synthesis of various oligosaccharides and other biologically relevant molecules. Its molecular formula is
, with a molecular weight of 146.14 g/mol .
Structural Representation
The chemical structure of d-Glucal can be depicted in both 2D and 3D formats. Below is a simplified representation of its chemical structure:
textHOCH2 | C=C / \ HO OH
Synthesis and Reactions
d-Glucal can be synthesized through various chemical reactions, including the dehydration of glucose and through specific catalytic processes. It serves as a precursor for glycosylation reactions, where it can undergo transformations to yield different sugar derivatives.
Catalytic Hydration
Research indicates that d-Glucal can be hydrated by alpha-glucosidases, leading to the formation of 2-deoxy-D-glucose . The hydration process is influenced by the stereochemistry of the enzyme involved, which affects the product configuration.
Ferrier Rearrangement
d-Glucal is also utilized in the Ferrier rearrangement, a significant reaction in carbohydrate chemistry that allows for the conversion of glycols into other useful sugar derivatives .
Applications in Oligosaccharide Synthesis
d-Glucal is pivotal in synthesizing complex oligosaccharides, which have numerous applications in biochemistry and pharmaceuticals. It serves as a building block for creating various glycosidic linkages, which are essential for forming larger carbohydrate structures.
Research Findings
Recent studies have explored the hydration of d-Glucal and its derivatives, revealing insights into their reactivity and potential applications:
Hydration Studies
In a study examining the hydration of d-Glucal catalyzed by alpha-glucosidases, it was found that these enzymes could selectively protonate d-Glucal from specific orientations, leading to products with defined configurations . This highlights the importance of enzyme specificity in carbohydrate chemistry.
Synthesis Improvements
Advancements in synthetic methodologies have led to improved yields of d-glucal derivatives, enhancing its utility in laboratory settings . For instance, modifications involving lithium aluminum hydride have been shown to yield significant amounts of desired products from d-glucal precursors.
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